molecular formula C18H13F3N2O2 B2968153 5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 478030-31-8

5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine

Cat. No.: B2968153
CAS No.: 478030-31-8
M. Wt: 346.309
InChI Key: RXZABJLMDVAUSH-UHFFFAOYSA-N
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Description

5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine is a synthetic chemical compound supplied for research and development purposes. With the molecular formula C18H13F3N2O2 and an average molecular weight of 346.31 g/mol, this compound belongs to the class of pyrimidine derivatives, a scaffold of significant interest in medicinal and agricultural chemistry . Key Research Applications and Value While the specific biological profile of this compound is under investigation, its structure provides strong clues to its potential research value. The core 2,4-disubstituted pyrimidine structure, particularly the 4-phenoxy moiety, is a recognized pharmacophore in the development of herbicidal agents . Patent literature indicates that structurally similar 2-phenoxypyrimidine derivatives exhibit potent and broad-spectrum herbicidal activity against both annual and perennial weeds, suggesting this compound may be a valuable candidate for agrochemical research . Furthermore, pyrimidine cores are extensively explored in drug discovery for their ability to interact with diverse biological targets. The trifluoromethylphenyl group is a common bioisostere that can enhance a compound's metabolic stability and binding affinity. Researchers can utilize this compound as a key intermediate or precursor in synthesizing more complex molecules, such as pyrido[2,3-d]pyrimidines, which are investigated as inhibitors of various cancer targets including tyrosine kinases, PI3K, and mTOR . Handling and Synthesis This product is provided For Research Use Only. It is strictly not for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult relevant safety data sheets prior to use. Synthetic routes to analogous pyrimidine derivatives often involve multi-step processes, such as the coupling of a phenol with a halogenated pyrimidine precursor in the presence of a base , or various cyclization strategies using amidines and ketones .

Properties

IUPAC Name

5-methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c1-24-15-11-22-16(12-6-5-7-13(10-12)18(19,20)21)23-17(15)25-14-8-3-2-4-9-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZABJLMDVAUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.

    Methoxylation and Phenoxylation: The methoxy and phenoxy groups can be introduced through nucleophilic substitution reactions using methanol and phenol derivatives, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol or phenol derivatives in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Antifungal Activity of Selected Pyrimidine Derivatives
Compound Name Substituents EC50 (μg/ml) Target Pathogen Reference
5o Trifluoromethyl, bromo, fluoro, amide 10.5 Phomopsis sp.
Pyrimethanil (Control) 32.1 Phomopsis sp.
6g Trifluoromethyl, hydroxymethyl, methoxy N/A
Table 2: Substituent Effects on Pyrimidine Derivatives
Compound ID Substituents at Position 2 Key Properties Reference
DT624 2-Chloro, 3-(trifluoromethyl)phenyl Increased polarity
Target Compound 3-(Trifluoromethyl)phenyl Enhanced lipophilicity
6l Dual trifluoromethyl groups High metabolic stability

Biological Activity

5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine is a synthetic organic compound notable for its unique chemical structure, which includes a trifluoromethyl group, a methoxy group, and a phenoxy group attached to a pyrimidine ring. Its chemical formula is C18H13F3N2O2C_{18}H_{13}F_3N_2O_2 with a molecular weight of 346.31 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. Once inside the cell, the compound can modulate the activity of enzymes or receptors, leading to various biological effects, including antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that compounds derived from pyrimidines exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate efficacy against bacteria such as E. coli and S. aureus, as well as fungi like A. flavus and A. niger. The presence of specific substituents can enhance these effects, making it a candidate for further exploration in antimicrobial applications .

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer research. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, cytotoxicity assays demonstrated that it significantly reduced viability in A549 (lung cancer) and Caco-2 (colon cancer) cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vivo studies have shown that it can inhibit paw edema in animal models, suggesting its utility as an anti-inflammatory agent. Comparisons with established anti-inflammatory drugs like indomethacin indicate that this compound may offer superior efficacy under certain conditions .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. Studies have indicated that it can inhibit acetylcholinesterase (AChE) activity, which is crucial for managing Alzheimer's symptoms by increasing acetylcholine levels in the brain .

Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cells
Anti-inflammatoryReduction of edema
NeuroprotectiveAChE inhibition

Case Study: Anticancer Efficacy

In a detailed study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound over 48 hours. Results indicated significant reductions in cell viability, particularly in lung and colon cancer cells, suggesting its potential as a lead compound in drug development for oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine?

  • Methodology :

  • Nucleophilic substitution : React 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine with 3-(trifluoromethyl)phenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the trifluoromethylphenyl group .
  • Cross-coupling : Use Suzuki-Miyaura coupling to attach the phenoxy group to the pyrimidine core. For example, react a boronic ester derivative of 4-methoxyphenol with a halogenated pyrimidine intermediate using Pd(PPh₃)₄ as a catalyst .
  • Intermediate purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate high-purity product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), phenoxy aromatic protons (δ 6.8–7.5 ppm), and trifluoromethyl-coupled carbons (¹³C δ ~120–125 ppm, J ~270 Hz for CF₃) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₄F₃N₂O₂: 359.1012) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., phenoxy vs. methoxy positioning) using single-crystal data .

Advanced Research Questions

Q. What crystallographic data are available for structurally related pyrimidine derivatives, and how can they inform conformational analysis?

  • Data from Analogues :

CompoundSpace GroupR FactorData-to-Parameter RatioReference
Pyrazolo[1,5-a]pyrimidine derivativeP 10.05112.6
Imidazo[4,5-b]pyridine derivativeP2₁/c0.04624.8
  • Application : Compare torsion angles (e.g., phenoxy-phenyl dihedral angles) to predict steric hindrance or π-π stacking interactions in the target compound .

Q. How can researchers resolve contradictions in reported biological activities of trifluoromethyl-substituted pyrimidines?

  • Methodology :

  • Dose-response profiling : Test the compound across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from off-target toxicity .
  • Metabolite screening : Use LC-MS to identify degradation products (e.g., demethylation of methoxy groups) that may confound activity data .
  • Structural analogs : Compare activity trends with derivatives lacking the trifluoromethyl group to isolate its contribution to potency .

Q. What in silico strategies are recommended for predicting binding modes of this compound to biological targets?

  • Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR) or cytochrome P450 enzymes, leveraging the trifluoromethyl group’s hydrophobicity .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted binding poses in solvated lipid bilayers .
  • Pharmacophore mapping : Align electrostatic and steric features with known inhibitors (e.g., pyrimidine-based antifolates) .

Data Contradiction Analysis

Q. How should discrepancies in synthetic yields (e.g., 40% vs. 70%) for similar pyrimidines be addressed?

  • Root Causes :

  • Reagent purity : Lower yields may arise from traces of moisture in trifluoromethylphenyl intermediates; use molecular sieves or freshly distilled solvents .
  • Catalyst deactivation : Pd catalysts (e.g., Suzuki couplings) may require rigorous degassing of reaction mixtures to prevent oxidation .
    • Mitigation : Optimize reaction time and temperature via Design of Experiments (DoE) to identify robust conditions .

Safety and Handling

Q. What protocols are advised for safe handling of intermediates with reactive groups (e.g., trifluoromethyl or phenoxy)?

  • Guidelines :

  • Waste disposal : Segregate halogenated byproducts (e.g., from chloropyrimidine intermediates) and treat via incineration .
  • PPE : Use nitrile gloves and fume hoods to minimize exposure to trifluoromethyl derivatives, which may release HF upon hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.